Ethyl 3-formylbenzoate
Overview
Description
Ethyl 3-formylbenzoate is an organic compound with the molecular formula C10H10O3. It is also known as 3-formylbenzoic acid ethyl ester or 3-carbethoxybenzaldehyde. This compound is characterized by the presence of an ethyl ester group and a formyl group attached to a benzene ring. It is commonly used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-formylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-formylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the selective metal-halogen exchange reaction. For example, t-butyl-3,5-dibromobenzoate can be converted to this compound through a series of reactions involving n-butyllithium and di-tert-butyl dicarbonate .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. These processes often involve continuous flow reactors to optimize reaction conditions and increase yield. The use of efficient catalysts and high-purity starting materials is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-formylbenzoic acid.
Reduction: 3-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 3-formylbenzoate depends on its specific applicationThese reactions often involve the formation of intermediates that can interact with molecular targets, such as enzymes or receptors, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-formylbenzoate: Similar structure but with the formyl group at the para position.
Methyl 3-formylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a formyl group.
Uniqueness
This compound is unique due to the presence of both an ethyl ester group and a formyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 3-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYGRRSTJVFZLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454603 | |
Record name | Ethyl 3-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33745-47-0 | |
Record name | Ethyl 3-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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